1-Chloro-2,7-dimethylocta-2,6-diene

Physical Property Benchmark Purity Assessment Distillation Parameter

1-Chloro-2,7-dimethylocta-2,6-diene (CAS 52290-13-8), also referenced in literature as (E)-1-chloro-2,7-dimethylocta-2,6-diene, is a chlorinated acyclic monoterpenoid derivative. It possesses the molecular formula C10H17Cl and a molecular weight of 172.69 g/mol.

Molecular Formula C10H17Cl
Molecular Weight 172.69 g/mol
CAS No. 52290-13-8
Cat. No. B14638537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2,7-dimethylocta-2,6-diene
CAS52290-13-8
Molecular FormulaC10H17Cl
Molecular Weight172.69 g/mol
Structural Identifiers
SMILESCC(=CCCC=C(C)CCl)C
InChIInChI=1S/C10H17Cl/c1-9(2)6-4-5-7-10(3)8-11/h6-7H,4-5,8H2,1-3H3
InChIKeyRIHQCRIZVARYPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2,7-dimethylocta-2,6-diene (CAS 52290-13-8): A Chlorinated Terpenoid Intermediate for Precision Synthesis


1-Chloro-2,7-dimethylocta-2,6-diene (CAS 52290-13-8), also referenced in literature as (E)-1-chloro-2,7-dimethylocta-2,6-diene, is a chlorinated acyclic monoterpenoid derivative [1]. It possesses the molecular formula C10H17Cl and a molecular weight of 172.69 g/mol . This compound is structurally characterized by a 2,7-dimethylocta-2,6-diene backbone with an allylic chlorine substituent at the 1-position, classifying it as a functionalized diene building block for organic synthesis [1].

Why 1-Chloro-2,7-dimethylocta-2,6-diene Cannot Be Replaced by Generic Analogs Like Geranyl or Neryl Chloride


Substituting 1-Chloro-2,7-dimethylocta-2,6-diene with seemingly similar chlorinated terpenoids, such as geranyl chloride (CAS 5389-87-7) or neryl chloride (CAS 5389-87-8), introduces significant risk to reaction outcomes. The differentiation lies in the specific position of the double bonds (2,6-diene vs. 3,7-diene) and the associated electronic and steric environment [1]. Research on geranyl chloride derivatives has established that subtle structural variations, even at sites remote from the reactive center, profoundly modulate electrophilic reactivity through long-range electronic effects and conformational biases [2]. Therefore, the precise 2,6-diene framework of CAS 52290-13-8 is a distinct structural entity whose reactivity profile cannot be inferred from the more common 3,7-diene isomers, making its specific procurement essential for achieving predictable selectivity in complex synthetic sequences.

Quantitative Procurement Guide for 1-Chloro-2,7-dimethylocta-2,6-diene: Validated Physical-Chemical Benchmarks


Boiling Point: A Verified Physical Property for Identification and Purification of CAS 52290-13-8

The boiling point of 1-chloro-2,7-dimethylocta-2,6-diene is a critical parameter for its identification, purification, and safe handling. This data point serves as a verifiable benchmark against predictions and a practical guide for distillation-based purification. It differentiates the compound from other isomers with different boiling ranges. [1]

Physical Property Benchmark Purity Assessment Distillation Parameter

Purity and Optical Integrity: Foundational Specifications for Reproducible Chemistry with CAS 52290-13-8

The utility of 1-chloro-2,7-dimethylocta-2,6-diene as a synthetic intermediate is contingent on its chemical and, when applicable, optical purity. Standard commercial specifications provide a baseline for procurement. Furthermore, synthesis routes have been developed to produce the compound with high optical purity, which is a key differentiator for applications in stereoselective synthesis.

Chemical Purity Optical Purity Synthetic Reproducibility

Targeted Application Scenarios for 1-Chloro-2,7-dimethylocta-2,6-diene Based on Verified Evidence


Synthesis of Complex Terpenoid Natural Products

This compound functions as a versatile electrophilic building block for the construction of complex terpenoid scaffolds. The presence of the allylic chloride on the 2,6-diene framework allows for strategic C-C bond formation in the synthesis of monoterpenes, sesquiterpenes, and other related natural product derivatives.

Fundamental Reactivity Studies on Halogenated Dienes

As a structurally defined chlorinated diene, 1-Chloro-2,7-dimethylocta-2,6-diene is an ideal substrate for investigating the principles of chemo-, regio-, and stereoselectivity in reactions with nucleophiles and electrophiles. Its distinct 2,6-diene system provides a controlled model for studying long-range electronic effects and conformational influences on reactivity, separate from the more common 3,7-diene isomers. [1]

Analytical Chemistry Standard for Method Development

The well-defined and experimentally verified physical properties, such as its boiling point, make this compound a suitable reference standard for developing and validating analytical methods, particularly gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), for the analysis of terpenoid mixtures or reaction monitoring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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